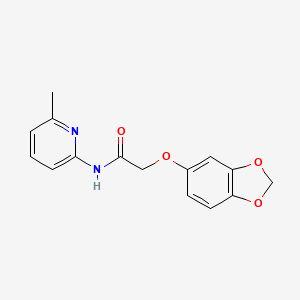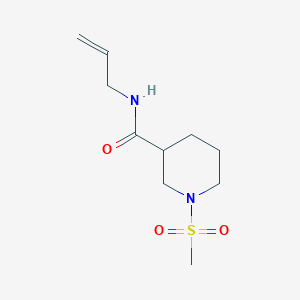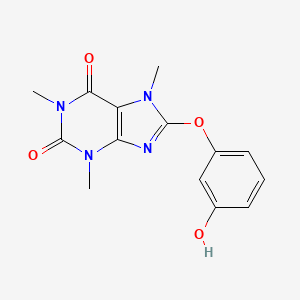![molecular formula C14H17ClN2O B4412711 1-phenyl-2-[(4-pyridinylmethyl)amino]ethanol hydrochloride](/img/structure/B4412711.png)
1-phenyl-2-[(4-pyridinylmethyl)amino]ethanol hydrochloride
Übersicht
Beschreibung
1-Phenyl-2-[(4-pyridinylmethyl)amino]ethanol hydrochloride, also known as PPM, is a chemical compound that has been extensively studied for its potential use in scientific research. PPM is a white crystalline powder that is soluble in water and ethanol. It has a molecular weight of 280.8 g/mol and a melting point of 226-228°C.
Wirkmechanismus
The mechanism of action of 1-phenyl-2-[(4-pyridinylmethyl)amino]ethanol hydrochloride involves its ability to selectively inhibit the reuptake of dopamine. This leads to increased levels of dopamine in the brain, which can have a variety of effects on behavior, cognition, and other physiological processes. This compound has also been shown to have some affinity for other neurotransmitter receptors, including serotonin and norepinephrine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on dopamine levels in the brain, this compound has been shown to have effects on a variety of other neurotransmitters and physiological processes. For example, this compound has been shown to increase the release of acetylcholine in the brain, which can have effects on learning and memory. This compound has also been shown to have effects on the immune system, with some studies suggesting that it may have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-phenyl-2-[(4-pyridinylmethyl)amino]ethanol hydrochloride in lab experiments is its selectivity for dopamine reuptake inhibition. This makes it a valuable tool for studying the effects of dopamine on behavior and cognition. However, this compound also has some limitations. For example, its effects on other neurotransmitters and physiological processes can make it difficult to isolate the effects of dopamine alone. Additionally, its potential for off-target effects on other receptors and physiological processes can complicate interpretation of results.
Zukünftige Richtungen
There are many potential future directions for research on 1-phenyl-2-[(4-pyridinylmethyl)amino]ethanol hydrochloride. One area of interest is its potential use in the treatment of neurological and psychiatric disorders, such as Parkinson's disease and depression. This compound's ability to selectively inhibit dopamine reuptake may make it a valuable tool for increasing dopamine levels in the brain in these conditions. Additionally, further research is needed to better understand the effects of this compound on other neurotransmitters and physiological processes, and to determine its potential for off-target effects.
Wissenschaftliche Forschungsanwendungen
1-phenyl-2-[(4-pyridinylmethyl)amino]ethanol hydrochloride has been studied extensively for its potential use in scientific research. One of the main areas of interest is its potential as a tool for studying the role of the neurotransmitter dopamine in the brain. This compound has been shown to selectively inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain. This makes it a valuable tool for studying the effects of dopamine on behavior, cognition, and other physiological processes.
Eigenschaften
IUPAC Name |
1-phenyl-2-(pyridin-4-ylmethylamino)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.ClH/c17-14(13-4-2-1-3-5-13)11-16-10-12-6-8-15-9-7-12;/h1-9,14,16-17H,10-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIRYVJKQZVULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=NC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641492 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4412646.png)
![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4412649.png)

![N-[4-(acetylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B4412661.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4412668.png)
![N-(3-bromo-4,5-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4412674.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4412680.png)


![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B4412696.png)
![N-[2-(acetylamino)phenyl]-2-(methylthio)benzamide](/img/structure/B4412702.png)


![3-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4412722.png)